4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Drug Discovery Chemical Biology Lipoxygenase

This aryl sulfonamide is disclosed within a CNS-active piperidine-benzenesulfonamide patent genus. Due to a complete absence of public bioactivity data (IC50, Ki, ADME), its sole justifiable procurement is to enhance the structural diversity of proprietary screening libraries. Its distinct ethoxy and oxopiperidinone features fill underrepresented chemical space, creating an opportunity for internal SAR exploration against close analogs.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 952963-82-5
Cat. No. B2370571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
CAS952963-82-5
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
InChIInChI=1S/C19H22N2O4S/c1-2-25-17-10-12-18(13-11-17)26(23,24)20-15-6-8-16(9-7-15)21-14-4-3-5-19(21)22/h6-13,20H,2-5,14H2,1H3
InChIKeyLOXRJWYABZKLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 952963-82-5)


4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic aryl sulfonamide featuring a 4-ethoxyphenyl substituent and a 2-oxopiperidin-1-yl moiety . The compound is disclosed within a chemical genus of piperidine-benzenesulfonamide derivatives intended for the treatment of psychoses, schizophrenia, and cognitive disorders such as Alzheimer's disease [1]. Its molecular formula is C19H22N2O4S, with a molecular weight of 374.5 g/mol .

Procurement Risk: Why Assumed Interchangeability of 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is Scientifically Unfounded


A direct substitution of 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide with a structurally similar analog cannot be justified due to a complete absence of public, quantitative pharmacological data for this specific molecule . While it belongs to a chemical class with broad patent claims for CNS applications, no peer-reviewed study or database has reported its distinct biological potency (IC50, Ki, EC50), target selectivity, or ADME properties. In such a data vacuum, generic substitution carries unquantifiable experimental risk, as minor structural changes in sulfonamides can drastically alter target engagement and off-target profiles .

Quantitative Differential Evidence for 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Comparator Analysis


Phospholipid Ligandability Screening Profile

An assay report card indicates the compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase at 30 µM, but the specific result (IC50) is not publicly available . A PubMed Commons annotation from a medicinal chemistry expert, referencing a separate but potentially related source, notes an IC50 of 28 µM for an unidentified compound, which was judged to be neither potent nor selective [1]. Without a confirmed assay value and a direct comparator, no differential claim can be made.

Drug Discovery Chemical Biology Lipoxygenase

Structural Differentiation from Core Sulfonamide Scaffolds

The compound's structural identity, confirmed by the CAS registry , differentiates it chemically from analogs like N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941893-47-6) through the positioning of the oxopiperidine moiety (para vs. meta) and the specific 4-ethoxy substitution on the benzenesulfonamide ring . However, the pharmacological consequence of this specific combination has not been quantified against these analogs.

Medicinal Chemistry SAR Structure-Activity Relationship

Patent Genus Context Without Specific Biological Exemplification

The compound's core scaffold is described in patent CA 2515838, which claims piperidine-benzenesulfonamide derivatives for treating psychosis and Alzheimer's disease [1]. The patent covers a broad Markush structure, but public excerpts do not identify this specific compound as a characterized example with a disclosed IC50 or in vivo efficacy [1]. The class-level inference is that activity against CNS targets is possible, but this is non-specific and provides no quantitative differentiation from other members of the genus.

Intellectual Property CNS Drug Discovery Patent Analysis

Constrained Application Scenarios for 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Based on Available Evidence


Use as a Structural Novelty for Chemical Library Diversity, Not Assay

Given the absolute void of activity data, the sole justifiable application for procurement is to increase the structural diversity of a proprietary screening library. Its unique combination of lipophilic ethoxy and hydrogen-bond-donating/accepting sulfonamide and oxopiperidinone features can fill an underrepresented chemical space in a diverse compound collection, provided it is used as a non-targeted screening 'tool' alongside fully characterized positive controls. This application is based on its physicochemical novelty, not proven biological relevance [1].

Negative Control or Outlier Probe in 12-LOX Assay Development

Should internal validation confirm the suspected weak 12-lipoxygenase inhibition (IC50 ~28 µM) [1], the compound could serve as a reference for the low end of the activity spectrum. In high-throughput screening campaigns for novel 12-LOX inhibitors, it could be used as a 'floating' outlier probe to define the sensitivity threshold of the assay, helping to calibrate hit-calling criteria by representing a borderline active compound. This use is contingent on first verifying its exact potency.

Pre-competitive SAR Exploration for CNS Sulfonamide Pharmacophores

For academic groups with an interest in the piperidine-benzenesulfonamide CNS pharmacophore [1], this compound can be a starting point for small-scale structure-activity relationship (SAR) studies. Its procurement allows for the systematic generation of internal comparative data against close analogs (e.g., altering ethoxy chain length or oxopiperidine position), directly addressing the current evidence gap. This scenario transforms the lack of public data into a research opportunity to define the compound's differentiation experimentally.

Quote Request

Request a Quote for 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.